N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
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Overview
Description
N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, a trifluoromethyl group, and a benzamide moiety, making it a subject of interest for researchers in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thieno[3,4-c]pyrazole Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Propylamino Group: This can be achieved through nucleophilic substitution reactions where a propylamine is introduced to the intermediate compound.
Attachment of the Benzamide Moiety: This step usually involves amide bond formation, often facilitated by coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Addition of the Trifluoromethyl Group: This can be introduced via electrophilic trifluoromethylation reactions using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonates.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing continuous flow chemistry techniques to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propylamino group, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzoic acid, while reduction could produce N-(2-(2-hydroxy-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and potential as a building block for more complex molecules. Its trifluoromethyl group imparts significant stability and lipophilicity, making it useful in the design of new materials and catalysts.
Biology and Medicine
In biological and medicinal research, N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide is investigated for its potential as a therapeutic agent. Its structure suggests it could interact with various biological targets, including enzymes and receptors, making it a candidate for drug development.
Industry
Industrially, this compound could be used in the development of new pharmaceuticals, agrochemicals, and advanced materials. Its stability and reactivity profile make it suitable for various applications, including as an intermediate in the synthesis of more complex compounds.
Mechanism of Action
The mechanism of action of N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modulating their activity. The trifluoromethyl group can enhance binding affinity and selectivity, while the thieno[3,4-c]pyrazole core can interact with various biological pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(2-(2-oxo-2-(methylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
- N-(2-(2-oxo-2-(ethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide
Uniqueness
Compared to similar compounds, N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(trifluoromethyl)benzamide stands out due to its specific propylamino group, which can influence its biological activity and chemical reactivity. The presence of the trifluoromethyl group also enhances its stability and lipophilicity, making it more suitable for certain applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
N-[2-[2-oxo-2-(propylamino)ethyl]-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F3N4O2S/c1-2-7-22-15(26)8-25-16(13-9-28-10-14(13)24-25)23-17(27)11-3-5-12(6-4-11)18(19,20)21/h3-6H,2,7-10H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJAZWIQRJCGBQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CN1C(=C2CSCC2=N1)NC(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F3N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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